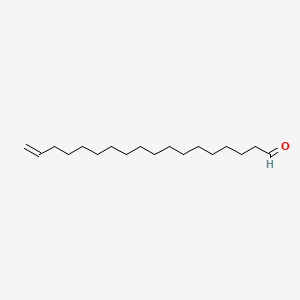
17-Octadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Octadecenal, also known as octadec-17-enal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond at the 17th carbon position. This compound is part of the fatty aldehyde family and is known for its role in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-Octadecenal can be synthesized through several methods, including the oxidation of oleic acid or its derivatives. One common synthetic route involves the hydroformylation of olefins followed by oxidation. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonolysis of oleic acid, followed by reductive workup. This method is favored due to its efficiency and scalability. The reaction conditions include the use of ozone gas and reducing agents like zinc or dimethyl sulfide .
Chemical Reactions Analysis
Types of Reactions: 17-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-octadecenoic acid.
Reduction: It can be reduced to 17-octadecenol.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like amines or alcohols
Major Products Formed:
Oxidation: 17-Octadecenoic acid.
Reduction: 17-Octadecenol.
Substitution: Various substituted aldehydes and alcohols
Scientific Research Applications
17-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research has explored its potential as a biomarker for certain diseases and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of surfactants and lubricants .
Mechanism of Action
The mechanism of action of 17-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and signaling pathways. It also participates in redox reactions, influencing cellular oxidative stress and metabolic processes .
Comparison with Similar Compounds
Nonanal: Another long-chain aldehyde with similar chemical properties.
Dodecanal: A shorter-chain aldehyde used in similar applications.
9,17-Octadecadienal: A related compound with two double bonds, offering different reactivity and applications .
Uniqueness: 17-Octadecenal is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of specialized chemicals and in research applications .
Properties
CAS No. |
56554-86-0 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-17-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,18H,1,3-17H2 |
InChI Key |
MXCKZUNSOZSBPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















